N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O3/c1-32-11-10-28-13-17(22(30)26-12-16-19(24)8-5-9-20(16)25)21-18(14-28)23(31)29(27-21)15-6-3-2-4-7-15/h2-9,13-14H,10-12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVINLKBWYJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with significant biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H20F2N4O3
- Molecular Weight : 438.435 g/mol
- IUPAC Name : N-[(2,6-difluorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzyme pathways and receptor interactions. The pyrazolo[4,3-c]pyridine structure is known to interact with various biological targets, including:
- Aldehyde Dehydrogenase (ALDH) : Inhibition of ALDH isoforms has been linked to enhanced efficacy in chemotherapy-resistant cancer cells. Studies have shown that compounds with similar structures can selectively inhibit ALDH1A isoforms, which may contribute to their anticancer properties .
- Thyroid Hormone Receptors : The compound may also interact with thyroid hormone receptors, which are crucial for regulating metabolism and lipid levels in the body .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
In vitro studies demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PEO1 (Ovarian) | 0.08 | ALDH1A inhibition |
| A549 (Lung) | 0.15 | Induction of apoptosis |
| MCF7 (Breast) | 0.09 | Cell cycle arrest at G1 phase |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Lipid Regulation
The compound's interaction with thyroid hormone receptors suggests potential applications in managing lipid levels. A related study indicated that compounds targeting THR-β can significantly lower LDL cholesterol and triglycerides without adverse cardiac effects .
Case Studies and Research Findings
- Case Study on Ovarian Cancer : A study involving PEO1 cells showed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in tumor growth in vivo models treated with this compound.
- Lipid Metabolism Study : Research on thyroid hormone receptor selectivity revealed that derivatives of this compound could selectively modulate THR activity, leading to improved lipid profiles in animal models without affecting central thyroid axis regulation .
Comparison with Similar Compounds
Structural Comparison with Pyrazolo[4,3-b]Pyridine and Triazolo[4,5-b]Pyridine Derivatives
Pyrazolo[4,3-b]pyridine and triazolo[4,5-b]pyridine () share a similar fused-ring system but differ in ring connectivity and substituent placement:
- Pyrazolo[4,3-b]pyridine : Exhibits vasodilatory and hypoglycemic properties due to altered electron distribution in the core .
- Triazolo[4,5-b]pyridine : The triazole ring introduces additional hydrogen-bonding sites, enhancing anti-inflammatory activity .
- Target compound : The pyrazolo[4,3-c]pyridine core’s unique geometry may favor interactions with tyrosine kinases or oxidoreductases, as suggested by its carboxamide and fluorine substituents .
Functional Group and Substituent Analysis
Key Comparisons with and Compounds:
- Halogen vs. Cyano Groups: The target’s 2,6-difluorobenzyl group offers metabolic stability over the cyano group in 11b, which may increase toxicity risks .
- Methoxyethyl vs. Furan : The 2-methoxyethyl substituent improves aqueous solubility compared to the hydrophobic 5-methylfuran in 11a .
Bioactivity Profiles of Related Compounds
- Tyrosinase Inhibition : A pyrazole derivative with a benzofuran moiety () shows potent tyrosinase inhibition (IC~50~ = 5.13 µM), suggesting the target compound’s carboxamide and fluorine substituents could similarly modulate enzyme binding .
- Anticancer Potential: Pyrazolo[4,3-c]pyridines are theorized to inhibit kinases (e.g., BRAF or EGFR) due to structural mimicry of ATP-binding pockets .
- Anti-inflammatory Activity : Triazolo[4,5-b]pyridines () demonstrate COX-2 inhibition, but the target compound’s methoxyethyl group may reduce gastrointestinal toxicity compared to traditional NSAIDs .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A key intermediate is formed by refluxing substituted pyridine precursors (e.g., ethyl acetoacetate derivatives) with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride, catalyzed by sodium acetate. For example, similar pyrazolo-pyridine scaffolds are synthesized via 3-hour reflux in ethanol, followed by crystallization from aqueous DMF or ethyl acetate/ethanol mixtures to achieve yields >80% . Critical parameters include:
- Catalyst loading : Sodium acetate (1.5–2.0 eq) enhances cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (DMF, ethanol) improve solubility of intermediates.
- Crystallization : Slow evaporation from ethyl acetate/ethanol (3:2) yields high-purity crystals .
Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
Methodological Answer:
Structural validation requires a combination of:
- X-ray crystallography : Resolves bond angles, dihedral deviations (e.g., pyrimidine ring puckering up to 0.224 Å from planar conformation) and hydrogen-bonding networks (C—H···O interactions) .
- NMR spectroscopy : - and -NMR identify substituent integration (e.g., 2,6-difluorobenzyl protons at δ 7.10–7.41 ppm) and confirm regioselectivity .
- IR spectroscopy : Detects carbonyl (1700–1750 cm) and nitrile (2200 cm) functional groups .
Advanced: How can Design of Experiments (DoE) optimize reaction parameters for scalability?
Methodological Answer:
DoE is critical for multi-variable optimization. For pyrazolo-pyridine derivatives:
- Factors : Temperature (80–120°C), catalyst concentration (1.0–2.5 eq), and reflux duration (2–8 h).
- Response surface methodology (RSM) : Identifies interactions between factors; e.g., extended reflux (>6 h) with excess sodium acetate increases cyclization but risks side-product formation .
- Flow chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce byproducts by controlling residence time and mixing efficiency .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Purity variance : HPLC-MS (≥95% purity) and recrystallization (e.g., DMF/water) are mandatory to exclude confounding impurities .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For kinase inhibition assays, ATP concentration (1–10 mM) significantly impacts IC values.
- Structural analogs : Compare with derivatives (e.g., trifluoromethyl or methoxyethyl substitutions) to isolate structure-activity relationships (SAR) .
Advanced: What strategies improve regioselectivity during functionalization of the pyrazolo-pyridine core?
Methodological Answer:
Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing groups (e.g., carboxamide at C7) direct electrophilic substitution to C5 or C3 positions.
- Metallation : Lithiation at C4 using LDA (lithium diisopropylamide) enables coupling with aryl halides .
- Microwave-assisted synthesis : Short, high-temperature pulses (150°C, 10 min) minimize thermal degradation during C–H activation .
Advanced: How to analyze conformational dynamics impacting pharmacological activity?
Methodological Answer:
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonds between the carboxamide group and active-site residues (e.g., Lys48 in EGFR) .
- Dynamic NMR : Variable-temperature -NMR (25–60°C) detects rotational barriers in the 2,6-difluorobenzyl group, which affect binding kinetics .
- Free-energy perturbation (FEP) : Quantifies energy differences between boat and chair conformations of the dihydropyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
